molecular formula C9H13NOS B12276766 BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-

Katalognummer: B12276766
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: PMLPVNJKQPSWAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is a chemical compound with the molecular formula C9H13NOS. It is known for its unique structure, which includes a benzenamine core with a 2-[(1-methylethyl)sulfinyl] substituent. This compound is utilized in various scientific research fields due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- typically involves the reaction of benzenamine with isopropyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

Industrial production of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include enzyme inhibition and receptor modulation, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 2-[(1-Methylethyl)sulfanyl]-: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    Benzenamine, 2-[(1-Methylethyl)sulfonyl]-: Contains a sulfonyl group, resulting from the oxidation of the sulfinyl group.

    Benzenamine, 2-[(1-Methylethyl)oxy]-: Features an oxy group instead of a sulfinyl group.

Uniqueness

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

2-propan-2-ylsulfinylaniline

InChI

InChI=1S/C9H13NOS/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3

InChI-Schlüssel

PMLPVNJKQPSWAI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)C1=CC=CC=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.